4-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H23ClN2O4 and its molecular weight is 390.86. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Antifibrotic Agents : The discovery of anti-fibrotic drugs is crucial for managing conditions like liver fibrosis. This compound’s structure could be a starting point for designing novel antifibrotic agents .
- Catalyst-Free Synthesis : Recent studies have demonstrated a catalyst-free method for synthesizing N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols. This environmentally friendly technique yields a wide range of substituted carbamates with good-to-high efficiency .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-14-11-18(12-19(24)22(14)2)27-17-7-9-23(10-8-17)20(25)13-26-16-5-3-15(21)4-6-16/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHQHARVKTBPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.